molecular formula C7H7N3O B2640307 6-Amino-5-methoxynicotinonitrile CAS No. 1256821-98-3

6-Amino-5-methoxynicotinonitrile

Cat. No. B2640307
CAS RN: 1256821-98-3
M. Wt: 149.153
InChI Key: QPEKBRQHDJVOHN-UHFFFAOYSA-N
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Description

6-Amino-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H7N3O . It is also known by its IUPAC name, 6-amino-5-methoxypyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular weight of 6-Amino-5-methoxynicotinonitrile is 149.15 g/mol . Its molecular structure includes a methoxy group (OCH3) and an amino group (NH2) attached to a pyridine ring . The InChI code for this compound is 1S/C7H7N3O/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

6-Amino-5-methoxynicotinonitrile is a brown solid . It has a molecular weight of 149.15 g/mol . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 71.9 Ų .

Scientific Research Applications

Psychiatric Disorder Exploration The compound is also relevant in the exploration of mental disorders, particularly its relation with neurotransmitters like 5-hydroxytryptamine (5-HT) and its precursor, tryptophan (Trp). A study describes a liquid chromatographic method for quantitating 5-HT and free Trp in whole blood, showcasing the compound's relevance in understanding and potentially treating mental disorders, including the impact of antidepressant drugs on 5-HT levels (Aymard et al., 1994).

Psoriasis Treatment 6-Amino-5-methoxynicotinonitrile, particularly as 6-aminonicotinamide (6-AN), has been investigated for its therapeutic effects on psoriasis. A study involving ninety-nine patients treated with topical 6-AN showed substantial improvement or complete clearing of plaques in a significant number of patients. The combination of topical 6-AN and oral niacinamide therapy showed promise as an effective and safe treatment for psoriasis (Zackheim, 1978).

properties

IUPAC Name

6-amino-5-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKBRQHDJVOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methoxy-pyridin-2-amine (3.00 g, 14.8 mmol) in N,N-dimethylformamide (55 mL) under a nitrogen atmosphere was added zinc (II) cyanide (2.78 g, 23.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.06 g, 1.77 mmol). The reaction mixture was stirred at 100° C. for 4 h. The reaction mixture was diluted with ethyl acetate and washed successively with a saturated solution of ammonium hydroxide and brine. The phases were separated. The organic phases was dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:5) to give 6-amino-5-methoxy-pyridine-3-carbonitrile (1.2 g, 54% yield). 1H NMR (400 MHz, CDCl3): 7.99 (s, 1H), 6.99 (s, 1H), 3.88 (s, 3H) ppm. 13C NMR (100 MHz, CDCl3): 152.83, 144.58, 141.27, 118.32, 115.52, 97.66, 55.65. LC-MS (Method B): RT 0.69, 150 (M+H+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
catalyst
Reaction Step One
Quantity
2.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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